2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone
Overview
Description
BRL 52974 is a chemical compound known for its role as a selective kappa opioid receptor agonist. It is structurally characterized by the presence of a pyrrolidinylmethyl group and a dichlorophenylacetyl group attached to a tetrahydroimidazo pyridine core. This compound has been studied for its pharmacological effects, particularly in relation to its ability to induce diuresis by acting on kappa opioid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL 52974 involves multiple steps, starting with the preparation of the tetrahydroimidazo pyridine core. The key steps include:
Formation of the tetrahydroimidazo pyridine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrrolidinylmethyl group: This step involves the alkylation of the core structure with a pyrrolidinylmethyl halide under basic conditions.
Attachment of the dichlorophenylacetyl group: This is usually done through an acylation reaction using dichlorophenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of BRL 52974 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
BRL 52974 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The pyrrolidinylmethyl and dichlorophenylacetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
BRL 52974 has been extensively studied for its scientific research applications, particularly in the fields of pharmacology and medicine. Some key applications include:
Pharmacological Studies: It is used to study the effects of kappa opioid receptor activation, including its role in diuresis, analgesia, and anti-pruritic activity.
Medical Research: The compound is investigated for its potential therapeutic applications in conditions such as hypertension, cerebral edema, and cirrhosis, where diuresis is beneficial.
Biological Research: BRL 52974 is used to explore the mechanisms of kappa opioid receptor signaling and its impact on various physiological processes.
Mechanism of Action
BRL 52974 exerts its effects primarily through activation of kappa opioid receptors. These receptors are G-protein coupled receptors that, when activated, inhibit the release of antidiuretic hormone from the hypothalamus and posterior pituitary. This leads to an increase in water excretion without altering electrolyte excretion, resulting in diuresis. Additionally, activation of kappa opioid receptors can modulate the release of neurotransmitters such as adrenaline, noradrenaline, and dopamine from the adrenal medulla.
Comparison with Similar Compounds
BRL 52974 is often compared with other kappa opioid receptor agonists, such as:
BRL 52656: This compound freely penetrates the blood-brain barrier and is more potent in inducing diuresis compared to BRL 52974.
BRL 53114: Similar to BRL 52656, it also crosses the blood-brain barrier and has a higher potency in diuretic effects.
U50,488: Another kappa opioid receptor agonist known for its diuretic and analgesic properties.
The uniqueness of BRL 52974 lies in its limited ability to cross the blood-brain barrier, making it less potent in central nervous system effects compared to BRL 52656 and BRL 53114 .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[4-(pyrrolidin-1-ylmethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4O/c20-14-4-3-13(9-15(14)21)10-18(26)25-8-5-16-19(23-12-22-16)17(25)11-24-6-1-2-7-24/h3-4,9,12,17H,1-2,5-8,10-11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLJXCDVYJKDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2C3=C(CCN2C(=O)CC4=CC(=C(C=C4)Cl)Cl)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932635 | |
Record name | 2-(3,4-Dichlorophenyl)-1-{4-[(pyrrolidin-1-yl)methyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145544-79-2 | |
Record name | Brl 52974 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145544792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dichlorophenyl)-1-{4-[(pyrrolidin-1-yl)methyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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